molecular formula C15H16ClN3OS B11410003 5-chloro-N-(3-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11410003
M. Wt: 321.8 g/mol
InChI Key: UTBYGOFELAFIFF-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the 3-methylphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the propylsulfanyl group: This step may involve nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be achieved through amidation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(3-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(3-methylphenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(3-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

5-chloro-N-(3-methylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3OS/c1-3-7-21-15-17-9-12(16)13(19-15)14(20)18-11-6-4-5-10(2)8-11/h4-6,8-9H,3,7H2,1-2H3,(H,18,20)

InChI Key

UTBYGOFELAFIFF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)Cl

Origin of Product

United States

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